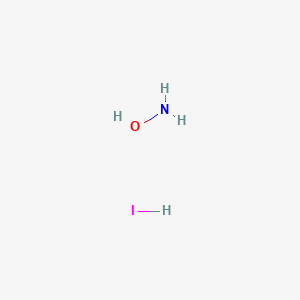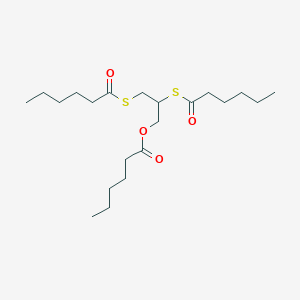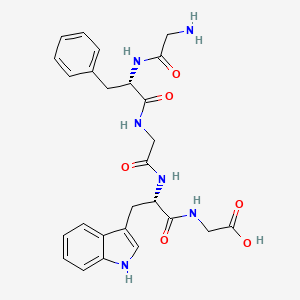
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It features a cyclohexyl group attached to a propan-2-yl chain, which is further connected to a dimethoxyphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol typically involves the following steps:
-
Formation of the Cyclohexylpropan-2-yl Intermediate
- Cyclohexylpropan-2-yl bromide can be synthesized by reacting cyclohexyl bromide with isopropyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
-
Coupling with Dimethoxyphenol
- The cyclohexylpropan-2-yl intermediate is then coupled with 2,6-dimethoxyphenol using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect various biological pathways. The cyclohexylpropan-2-yl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Cyclohexylpropan-2-yl)phenol
- 2,6-Dimethoxyphenol
- 4-(2-Cyclohexylpropan-2-yl)-2-methoxyphenol
Uniqueness
4-(2-Cyclohexylpropan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both cyclohexylpropan-2-yl and dimethoxyphenol groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced electron-donating effects, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60526-71-8 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-(2-cyclohexylpropan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H26O3/c1-17(2,12-8-6-5-7-9-12)13-10-14(19-3)16(18)15(11-13)20-4/h10-12,18H,5-9H2,1-4H3 |
InChI-Schlüssel |
LMOBSELPIMFGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCCC1)C2=CC(=C(C(=C2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)

![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)



